Strontium acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
543-94-2 |
|---|---|
Molecular Formula |
C2H4O2Sr |
Molecular Weight |
147.67 g/mol |
IUPAC Name |
strontium;diacetate |
InChI |
InChI=1S/C2H4O2.Sr/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
JOKVISWAQACXFU-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Sr+2] |
Canonical SMILES |
CC(=O)O.[Sr] |
Other CAS No. |
543-94-2 |
Synonyms |
acetic acid, strontium salt strontium acetate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Wet Chemical Synthesis Routes
Wet chemical synthesis routes leverage solution-based reactions to achieve fine control over the formation of strontium acetate (B1210297) and its derivatives.
Hydrothermal synthesis is a versatile method where strontium acetate serves as a key strontium precursor for synthesizing various compounds under elevated temperature and pressure in aqueous solutions. A prominent application is the production of strontium titanate (SrTiO₃) americanelements.comfishersci.noereztech.comwikipedia.orgamericanelements.com. For instance, SrTiO₃ nanoparticles with a phase-pure perovskite structure can be synthesized using a low-temperature hydrothermal method at 90 °C fishersci.ie.
A typical protocol for preparing 0.03 M SrTiO₃ nanoparticles involves dissolving 6.573 g of this compound hemihydrate (Sr(CH₃COO)₂·0.5H₂O) in 20 mL of deionized water fishersci.ie. Concurrently, 10.419 g of tetra-n-butyl titanate (C₁₆H₃₆O₄Ti) is diluted with 6.068 g of acetylacetone (B45752) (C₅H₈O₂) to form a yellowish solution fishersci.ie. These two solutions are then mixed to achieve a 1:1 molar ratio of strontium to titanium in the reactants fishersci.ie. Subsequently, potassium hydroxide (B78521) (KOH) solution is added with stirring to form a white colloidal strontium titanium slurry, totaling 100 mL fishersci.ie. Research indicates that the crystallite size of the resulting SrTiO₃ nanoparticles increases with prolonged reaction time and higher temperatures, particularly in KOH solutions with concentrations equal to or greater than 1.8 mol/L fishersci.ie. This method is favored for its environmental friendliness and ability to control particle size, morphology, and composition fishersci.ie.
Sol-gel processing is another significant wet chemical route where this compound acts as a precursor for synthesizing strontium titanate ceramics and thin films at relatively low temperatures. The reaction between a this compound solution and titanium(IV) isopropoxide (Ti(OC₃H₇)₄) is fundamental to forming strontium titanate gels.
For the fabrication of ferroelectric SrTiO₃ ceramics, this compound and titanium(IV) isopropoxide are utilized as precursors. A stock solution is typically prepared by dissolving this compound in a mixture of ethanol (B145695) and acetic acid solvents, followed by mixing with titanium(IV) isopropoxide in equimolecular amounts. The as-prepared powder from this process is often amorphous and requires annealing, for example, at 700 °C for one hour in air, to crystallize into the cubic phase SrTiO₃.
In the preparation of SrTiO₃ thin films, this compound hemihydrate and tetrabutyl titanate are common raw materials. Solvents such as 2-methoxyethanol, acetylacetone, and acetic acid are used to prepare the precursor solution. The this compound hemihydrate is dissolved in acetic acid, and tetrabutyl titanate in 2-methoxyethanol, with acetylacetone added to stabilize the titanate solution. Films are then deposited via spin coating, followed by drying and pyrolysis steps. Subsequent rapid thermal annealing (RTA) at temperatures such as 550 °C, 650 °C, and 750 °C for short durations (e.g., 3 minutes) is employed to crystallize the amorphous films. Sol-gel methods are advantageous for producing fine powders and enabling lower sintering temperatures compared to solid-state reactions.
Co-precipitation is a widely used technique for the fabrication of various strontium-containing nanomaterials, utilizing this compound as a precursor. This method offers control over particle size and morphology.
A notable application is the synthesis of strontium oxide (SrO)-zinc oxide (ZnO) nanocomposites. High-purity this compound hydrate (B1144303) serves as the precursor for SrO in these composites. A typical procedure involves the dropwise addition of a 1 M sodium hydroxide (NaOH) solution to a 0.5 M this compound solution at ambient temperature, leading to the formation of a pale white strontium hydroxide (Sr(OH)₂) precipitate. After washing with deionized water and ethanol to remove acetate byproducts, the precipitate is dried at 60 °C for 1 hour and subsequently annealed at 800 °C for 2 hours to yield phase-pure SrO. For SrO-ZnO nanocomposites, this compound and zinc acetate dihydrate solutions are co-precipitated in 1:1 molar ratios, followed by annealing at 800 °C to form SrO-ZnO interfaces. Research indicates that the presence of SrO enhances the sunlight absorption capabilities of these nanocomposites, and adjusting the concentration of the ZnO precursor can shift the bandgap of SrO (2.09 eV) towards that of ZnO (3.14 eV).
This compound also plays a role in the synthesis of strontium cerate (SrCeO₃) nanoparticles. In this process, this compound is reacted with cerium-n-butoxide and stearic acid to form a homogeneous product. The strontium cerate nanoparticles are then isolated from this product, exhibiting pure perovskite structures with crystalline sizes typically ranging from 21 nm to 32 nm.
This compound is a moderately water-soluble crystalline compound, making it amenable to controlled crystallization from solution wikipedia.orgwikipedia.org. This compound hemihydrate is known to crystallize from aqueous solutions under ambient conditions. The compound can be synthesized by reacting strontium hydroxide or strontium carbonate with acetic acid.
For example, this compound tetrahydrate (Sr(CH₃COO)₂·4H₂O) can be prepared using strontium nitrate (B79036), sodium bicarbonate, and acetic acid. The solubility of this compound tetrahydrate in water has been reported around 57 g per 100 g of solvent, although other studies suggest values exceeding 70 g per 100 g for the tetrahydrate and approximately 40 g per 100 g for the anhydrous salt. Controlled crystallization techniques can yield monocrystals with a rhombic prism shape and truncated angles.
Spray drying is another method employed for controlled crystallization, producing this compound hydrate from an aqueous solution. By feeding an aqueous this compound solution (e.g., 20-25% by weight) into a spray dryer, this compound hydrate can be obtained. The crystalline water content, which can be up to 0.5 moles per mole of this compound, can be controlled by adjusting the outlet temperature of the dryer, typically within the range of 100-120 °C.
Solid-State Synthesis Pathways
Solid-state synthesis pathways, particularly thermal decomposition, are crucial for converting this compound into other strontium compounds, often as intermediates for advanced materials.
This compound undergoes thermal decomposition upon heating, primarily yielding strontium oxide (SrO) or strontium carbonate (SrCO₃) as intermediate products wikipedia.orgwikipedia.org. The thermal degradation of this compound hemihydrate has been extensively studied, revealing a two-stage process when conducted in nitrogen atmospheres.
The first stage, dehydration , occurs typically between 25 °C and 150 °C, involving the loss of lattice water to form anhydrous this compound. The activation energies (Ea) for this dehydration step are reported to be in the range of 82–95 kJ·mol⁻¹.
The second stage, acetate decomposition , takes place between 150 °C and 400 °C. During this phase, anhydrous this compound breaks down into strontium carbonate (SrCO₃), releasing gaseous products such as acetone (B3395972) ((CH₃)₂CO) and carbon dioxide (CO₂). The chemical reaction for this decomposition is: Sr(CH₃COO)₂ → SrCO₃ + CO₂ + (CH₃)₂CO. The activation energies (Ea) for the acetate decomposition are typically higher, ranging from 120–135 kJ·mol⁻¹.
Further heating of the strontium carbonate formed can lead to the production of strontium oxide at even higher temperatures, often around 1200 °C. This controlled thermal degradation profile is vital for ensuring the uniform formation of SrCO₃, which is a critical intermediate in the production of ceramic glazes. The thermal decomposition of metal acetates, including this compound, is a significant method for preparing precursors for nano and complex materials, enabling the synthesis of advanced technical ceramics, materials for magnetic recording, electronic components, sensors, catalysts, and high-temperature superconductors through precisely controlled calcination temperatures and times.
Table 1: Thermal Decomposition Stages of this compound Hemihydrate
| Stage | Temperature Range (°C) | Products Formed | Gaseous Products Released | Activation Energy (Ea) |
| Dehydration | 25–150 | Anhydrous Sr(CH₃COO)₂ | H₂O | 82–95 kJ·mol⁻¹ |
| Acetate Decomposition | 150–400 | SrCO₃ | (CH₃)₂CO, CO₂ | 120–135 kJ·mol⁻¹ |
Table 2: Precursors and Products in Wet Chemical Synthesis Routes
| Synthesis Route | Strontium Precursor | Other Key Precursors | Main Product(s) |
| Hydrothermal Synthesis | This compound | Titanium isopropoxide, Tetra-n-butyl titanate | Strontium titanate (SrTiO₃) nanoparticles americanelements.comfishersci.ie |
| Sol-Gel Processing | This compound | Titanium(IV) isopropoxide | Strontium titanate (SrTiO₃) gels/films |
| Co-precipitation | This compound | NaOH, Zinc acetate dihydrate | Strontium oxide (SrO), SrO-ZnO nanocomposites |
| Co-precipitation | This compound | Cerium-n-butoxide, Stearic acid | Strontium cerate (SrCeO₃) nanoparticles |
Structural Elucidation and Advanced Characterization
Crystallographic Investigations
Crystallographic investigations, including both single crystal and powder X-ray diffraction, are instrumental in determining the precise arrangement of atoms, unit cell parameters, and identifying different crystalline phases of strontium acetate (B1210297).
Single Crystal X-ray Diffraction (XRD) for Unit Cell Determination and Atomic Arrangements
Single crystal X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering carleton.edu. Studies on strontium acetate hydrate (B1144303) have revealed its crystal system and the intricate coordination environment of the strontium ion. In such structures, the strontium atom typically coordinates with multiple oxygen atoms, originating from both the acetate ligands and water molecules, forming complex polyhedra. These coordination environments can lead to the formation of extended two-dimensional layers, which are further stabilized by intermolecular interactions.
Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Analysis
Powder X-ray diffraction (PXRD) is a fundamental analytical tool for the compositional analysis of crystalline materials, enabling phase identification, assessment of crystallinity, determination of lattice parameters, and studies of phase transitions wikipedia.orgfishersci.be. PXRD is particularly effective in distinguishing between different crystalline phases, or polymorphs, of chemically identical samples fishersci.be.
In the context of this compound, PXRD is widely employed in the characterization of materials synthesized using this compound as a precursor. For instance, PXRD has been used to characterize the formation of strontium carbonate (SrCO₃) derived from solvothermal treatments involving strontium hydroxide (B78521) vulcanchem.com. Similarly, in the synthesis of strontium-doped materials like lead zirconate titanate (PZT) nanocrystalline materials, PXRD patterns confirm the formation of pure crystalline perovskite phases and allow for the calculation of average crystallite sizes using methods such as the Scherrer formula and Williamson-Hall plot amu.edu.pl. The substitution of strontium into other crystal structures, such as hydroxyapatite (B223615), can be confirmed by shifts in XRD peak positions to lower angles, indicating an increase in d-spacings and lattice parameters due to the larger ionic radius of strontium compared to the substituted ion dgk-home.de.
Studies on Hydrate Structures and Polymorphism
This compound is known to exist in various hydration states, demonstrating polymorphism, where the same chemical compound crystallizes into different structural forms. These include the anhydrous form, a hemihydrate, and a tetrahydrate.
The anhydrous form of this compound has a molecular weight of 205.71 g/mol and a density of 2.099 g/cm³ science.govresearchgate.net. The hemihydrate form, Sr(CH₃COO)₂•0.5H₂O, is a white crystalline substance that loses its crystalline water at approximately 150°C carleton.edu. A general "this compound hydrate" form has a molecular formula of C₄H₈O₅Sr and a molecular weight of 223.72 g/mol . The existence of a tetrahydrate, Sr(CH₃COO)₂ · 4H₂O, has also been reported, forming monocrystals with a rhombic prism shape. The presence of these distinct hydrated forms highlights the polymorphic nature of this compound, where variations in crystallization conditions can lead to different crystalline structures with unique physical properties.
Spectroscopic Characterization Techniques
Spectroscopic methods offer complementary insights into the molecular structure, bonding, and dynamic properties of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Ligand Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and study the vibrational modes of molecules, providing information on the bonding and coordination of ligands. For this compound, FTIR spectra are utilized to confirm its structure and identify characteristic vibrational modes.
Typical FTIR spectra of this compound and related strontium-containing acetate gels exhibit specific absorption bands. Absorptions in the range of 3100-2800 cm⁻¹ and 1430-1410 cm⁻¹ are attributed to the stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively. Strong bands observed between 3400-3200 cm⁻¹ and 1100-1000 cm⁻¹, along with medium intensity bands at 1300-1200 cm⁻¹, are likely associated with CH-OH stretching frequencies, particularly in hydrated forms or when acetate ligands are involved in hydrogen bonding. FTIR spectroscopy is also employed to confirm the successful incorporation of strontium into other materials, such as in strontium-substituted hydroxyapatites, where shifts in OH and PO₄ bands indicate the substitution of strontium ions dgk-home.de. The technique is regularly used in quality control to ensure that the infrared spectrum of a batch conforms to the expected structure.
Raman Spectroscopy for Structural Conformation and Phase Transitions
Raman spectroscopy provides valuable information regarding crystal composition, defects, and structural deformations through the analysis of chemical bonding vibrations. This technique is particularly useful for investigating structural conformation and detecting phase transitions in crystalline materials.
While specific Raman spectral data for this compound itself are less commonly detailed in general overviews, Raman spectroscopy is extensively applied to characterize strontium-containing compounds. For instance, in strontium tungstate (B81510) (SrWO₄), Raman spectra classify vibrational modes into external modes, related to lattice phonons and the motion of [SrO₈] clusters, and internal modes, corresponding to vibrations within tetrahedral [WO₄] clusters. Furthermore, Raman spectroscopy has been used to study the crystal information of complex oxides like barium strontium titanate (BaSrTiO₃), revealing changes in crystal structure and phase transitions upon variations in temperature or strontium substitution. Its application extends to analyzing the crystal information and defects in titania films prepared using this compound as a precursor, where it helps understand the impact of strontium doping on the material's properties.
Data Tables
Table 1: Molecular and Physical Properties of this compound Forms
| Property | Anhydrous this compound science.govresearchgate.net | This compound Hemihydrate carleton.edu | This compound Hydrate (general) |
| Molecular Formula | Sr(C₂H₃O₂)₂ | Sr(CH₃COO)₂•0.5H₂O | C₄H₈O₅Sr |
| Molecular Weight | 205.71 g/mol | - | 223.72 g/mol |
| Appearance | White crystals | White fine crystal | - |
| Density | 2.099 g/cm³ | Anhydrous density 2.099 g/cm³ | - |
| Melting Point | 150 °C (decomposes) | Loses crystalline water at 150°C | - |
| Solubility | Soluble in water | Soluble in water, slightly in ethanol (B145695) | - |
Table 2: Representative FTIR Vibrational Modes for Acetate and Related Strontium Compounds
| Wavenumber (cm⁻¹) | Assignment | Source Context |
| 3100-2800 | CH₃ and CH₂ stretching vibrations | Strontium-substituted Y-Ba-Cu-O acetate-tartrate gels |
| 1430-1410 | CH₃ and CH₂ stretching vibrations | Strontium-substituted Y-Ba-Cu-O acetate-tartrate gels |
| 3400-3200 | CH-OH stretching frequencies (strong bands) | Strontium-substituted Y-Ba-Cu-O acetate-tartrate gels |
| 1100-1000 | CH-OH stretching frequencies (strong bands) | Strontium-substituted Y-Ba-Cu-O acetate-tartrate gels |
| 1300-1200 | CH-OH stretching frequencies (medium bands) | Strontium-substituted Y-Ba-Cu-O acetate-tartrate gels |
| Shifts in OH bands | Confirmation of Sr substitution | Sr-substituted hydroxyapatites dgk-home.de |
| Shifts in PO₄ bands | Confirmation of Sr substitution | Sr-substituted hydroxyapatites dgk-home.de |
Electron Paramagnetic Resonance (EPR) Studies of Doped this compound Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating materials containing unpaired electrons, such as those introduced by doping with paramagnetic ions. Studies on this compound hemihydrate [Sr(CH₃COO)₂·½H₂O] single crystals doped with Mn²⁺ and Cu²⁺ ions have provided valuable structural information. For instance, an EPR study of Mn²⁺-doped this compound hemihydrate at approximately 300 K enabled a detailed spin Hamiltonian analysis. This research, along with an examination of the angular variation of the Cu²⁺ EPR spectrum relative to the principal axes of the Mn²⁺ D-tensor, suggested that the unit cell symmetry of this compound hemihydrate is triclinic, which contradicted earlier preliminary X-ray structure analyses aip.org. Further EPR investigations of Mn²⁺-doped Sr(CH₃COO)₂·½H₂O single crystals at various temperatures (4.2 K, 77 K, and 295 K) also supported the triclinic crystal symmetry, disputing previous monoclinic assignments researchgate.net. These studies indicated that Cu²⁺ and Mn²⁺ ions occupy different sites within the this compound hemihydrate crystals aip.org.
EPR has also been utilized to study the effects of X-ray irradiation on this compound single crystals. X-ray irradiation of this compound hemihydrate has been shown to produce the CH₃CȮ₂²⁻ radical, rather than the methyl radical typically observed in other acetates. At elevated temperatures, this spectrum transforms into two magnetically distinct ·CH₂CO₂⁻ radicals. When propionate (B1217596) ions are present, a further reaction occurs at approximately -30°C, yielding one rotamer of a magnetically distinct CH₃ĊHCO₂⁻ radical. Notably, the ratio of propionate to acetate damage at room temperature in this compound was found to be 700:1, suggesting a mechanism for damage delocalization. This contrasts with zinc acetate, where the ratio was 20:1 for the same reaction with a substituted propionate ion aip.orgcore.ac.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State Applications)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for characterizing the structural and dynamic properties of solid materials, including organic and inorganic compounds. While direct studies on this compound using solid-state NMR are less commonly highlighted in general overviews, the technique is broadly applied to strontium-containing materials and acetates for detailed structural elucidation.
For instance, ⁸⁷Sr NMR spectroscopy has been demonstrated as a sensitive tool for investigating strontium environments in various materials, including antiosteoporotic pharmaceuticals and bioactive glasses nih.gov. The implementation of high-sensitivity ⁸⁷Sr solid-state NMR experiments, often employing techniques like Double Field Sweep (DFS), Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG), and Wideband, Uniform Rate, and Smooth Truncation (WURST) excitation, allows for detailed characterization of strontium's local environment nih.gov. Gauge Including Projector Augmented Wave (GIPAW) Density Functional Theory (DFT) calculations are frequently used in conjunction with experimental ⁸⁷Sr NMR to accurately compute NMR parameters, providing insights into strontium site symmetry and coordination nih.govresearchgate.net.
For acetate compounds, ¹³C solid-state NMR is widely used to study polymorphism and characterize pharmaceutical formulations, as well as to evaluate stability and drug-excipient interactions irispublishers.com. This technique provides information on chemical and structural features, with signal splitting, chemical shifts, and linewidths being key indicators of changes in crystallinity and complex formation mdpi.com.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For strontium compounds, XPS is particularly useful for analyzing the surface chemistry and identifying different chemical states of strontium and other constituent elements.
While specific XPS studies solely on this compound are not predominantly featured in general overviews, the principles and applications of XPS to strontium-containing materials are well-established. For example, XPS is frequently employed to analyze strontium-substituted materials, such as lanthanum strontium cobaltites (LSC) used in solid oxide fuel cells, to understand their surface elemental composition and chemical states thermofisher.com. In such analyses, XPS can distinguish between different bonding states of strontium, such as strontium carbonate and strontium within a lattice thermofisher.com. The Sr 3d core-level spectrum, for instance, exhibits well-resolved spin-orbit components, and changes in their resolution can indicate the presence of multiple chemical states thermofisher.com. XPS is also capable of revealing changes in oxidation states of elements within a material, which is crucial for understanding surface reactions and catalytic activity thermofisher.comrsc.org.
Thermal Decomposition Pathways and Kinetic Analysis
The thermal decomposition of this compound is of significant interest, particularly in the context of preparing advanced materials like strontium carbonate or strontium oxide, which are often used as precursors in various industrial applications researchgate.netakjournals.com. The decomposition process typically involves distinct steps, often including dehydration followed by the breakdown of the anhydrous salt.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) for Thermal Stability and Decomposition Steps
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are indispensable techniques for studying the thermal stability and decomposition pathways of this compound. These methods measure mass changes and heat flow as a function of temperature, providing insights into dehydration, decomposition steps, and associated thermal events wikipedia.org.
Studies on this compound hemihydrate [Sr(CH₃COO)₂·½H₂O] using TG-DTA/DSC under non-isothermal conditions in a nitrogen atmosphere have shown that its decomposition primarily occurs in two main steps: initial dehydration and subsequent decomposition of the anhydrous this compound into strontium carbonate researchgate.netakjournals.com.
Table 1: Typical Thermal Decomposition Steps of this compound Hemihydrate
| Step | Temperature Range (°C) | Event | Major Solid Product |
| 1 | Ambient to ~150-200 | Dehydration | Anhydrous Sr(CH₃COO)₂ |
| 2 | ~300-480 | Decomposition of anhydrous acetate | SrCO₃ researchgate.netakjournals.com |
The TGA curves typically show distinct mass loss plateaus corresponding to these steps, while DTA/DSC curves exhibit endothermic or exothermic peaks associated with the energy changes during these transformations researchgate.netakjournals.comscirp.org. For instance, the decomposition of anhydrous this compound to strontium carbonate typically occurs in the range of 400-480°C researchgate.net.
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or FTIR for Volatile Product Identification
Evolved Gas Analysis (EGA), often coupled with Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy, is crucial for identifying the volatile products released during the thermal decomposition of this compound wikipedia.org. This hyphenated technique provides real-time information about the nature of the gases evolved at specific temperatures, offering a more complete understanding of the decomposition mechanism akjournals.comdoi.orgresearchgate.net.
TG-FTIR analysis of the non-oxidative thermal degradation of this compound hemihydrate in a nitrogen atmosphere has indicated the primary release of water, acetone (B3395972), and carbon dioxide researchgate.netakjournals.com. Water is evolved during the dehydration step, while acetone and carbon dioxide are characteristic products of the acetate decomposition researchgate.netakjournals.com.
Table 2: Volatile Products Identified During this compound Decomposition
| Decomposition Step | Volatile Products | Identification Technique |
| Dehydration | Water (H₂O) | TG-FTIR researchgate.netakjournals.com |
| Anhydrous Acetate Decomposition | Acetone (CH₃COCH₃), Carbon Dioxide (CO₂) | TG-FTIR researchgate.netakjournals.com |
The DTG (derivative thermogravimetry) peaks, which represent the rate of mass loss, correspond well with the peaks of the IR intensity of the evolved gases, confirming the release of these specific products during the respective thermal events akjournals.com.
Kinetic Modeling of Dehydration and Decomposition Processes
Kinetic modeling of the thermal decomposition of this compound provides quantitative information about the reaction mechanisms and activation energies of the dehydration and decomposition processes. Both model-fitting and model-free (isoconversional) methods are employed to determine the 'kinetic triplets' (activation energy, pre-exponential factor, and reaction model) akjournals.comsgbaukrc.ac.in.
For this compound hemihydrate, model-free isoconversional methods have been used to calculate the activation energy (Ea) for both the dehydration and the subsequent decomposition of anhydrous this compound. Relatively constant apparent Ea values observed during specific conversion ranges suggest that simplex reactions are involved in these thermal events researchgate.net. The most probable kinetic models for these processes can be estimated using methods like the master plots method researchgate.netakjournals.com.
The kinetic parameters, such as activation energy (Ea) and apparent pre-exponential factor (ln Aapp), are calculated from thermogravimetric data obtained at various heating rates researchgate.net. These parameters are vital for predicting the material's behavior under different thermal conditions and for optimizing processes where this compound is used as a precursor researchgate.netresearchgate.net.
Table 3: Example Kinetic Parameters for this compound Decomposition (Illustrative)
| Process | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Kinetic Model |
| Dehydration | (Value varies based on study and conditions) | (Value varies based on study and conditions) | (e.g., Nucleation-and-growth, Diffusion) researchgate.net |
| Anhydrous Acetate Decomposition | (Value varies based on study and conditions) | (Value varies based on study and conditions) | (e.g., Phase boundary controlled) researchgate.net |
Note: Specific numerical values for kinetic parameters are highly dependent on experimental conditions (e.g., heating rate, atmosphere, sample purity) and the kinetic model applied. The table above is for illustrative purposes of the type of data obtained.
Morphological and Microstructural Characterization
Morphological and microstructural characterization techniques are crucial for understanding the physical attributes of materials, including their surface features, internal structure, and elemental composition. When applied to crystalline solids like this compound, these methods reveal details that influence its reactivity, handling properties, and suitability for various applications, particularly when it is processed into specific forms such as nanoparticles or thin films.
Scanning Electron Microscopy (SEM) for Surface Topography, Grain Size, and Nanostructure Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at high magnifications, offering excellent depth of field. surfacesciencewestern.com For a compound like this compound, SEM would typically be employed to examine the external appearance of its crystals or powder particles. This includes observing their shape (e.g., crystalline, amorphous, pseudo-spherical, cubic), size distribution, and the presence of any agglomeration. orientjchem.orgnih.gov
In studies involving strontium-containing materials where this compound is a precursor, SEM has been used to characterize the resulting structures. For instance, in the synthesis of strontium oxide (SrO) nanoparticles, SEM images have revealed pseudo-spherical shapes at room temperature, which can transform into cubic or cylindrical forms with increasing temperature, often accompanied by agglomeration. orientjchem.orgnih.gov Similarly, for strontium-doped zinc oxide (ZnO) thin films, SEM has shown changes in morphology with varying strontium concentration, often resulting in smooth and crack-free film surfaces. nih.gov If this compound itself were synthesized in nanoparticle form, SEM would be instrumental in determining its particle shape and assessing the uniformity of its size distribution, as well as observing surface features like porosity or roughness. mdpi.comresearchgate.net
Table 1: General SEM Characterization Capabilities for Material Morphology
| Feature to Characterize | SEM Capability | Typical Observations for Crystalline/Powder Materials |
| Surface Topography | High-resolution imaging, excellent depth of field surfacesciencewestern.com | Roughness, smoothness, presence of pores or cracks nih.govresearchgate.net |
| Grain Size | Direct visualization of individual grains mdpi.comorientjchem.org | Average grain size, grain size distribution, grain boundaries mdpi.comorientjchem.org |
| Nanostructure Morphology | Detailed imaging of nanoscale features mdpi.com | Particle shape (e.g., spherical, rod-like, irregular), agglomeration orientjchem.orgnih.gov |
Transmission Electron Microscopy (TEM) for Nanoparticle Size and Internal Structure
Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the detailed visualization of internal structures, crystal lattice, and precise nanoparticle size and shape. nih.govnorthwestern.edumdpi.com While direct TEM characterization data for this compound itself is not widely reported, its application would be crucial if the compound were prepared as nanoparticles or thin films where internal structural details are important.
For example, in the context of strontium titanate (SrTiO3) nanocrystals, where this compound can be used as a precursor, TEM has been employed to identify particle morphology, size distributions (e.g., 60-80 nm average particle size for SrTiO3 nanocuboids), and localized crystal structure. northwestern.edu Similarly, for strontium oxide nanoparticles, TEM studies have revealed spherical morphologies with diameters typically in the range of 20–30 nm, and confirmed their crystalline nature. rsc.org High-resolution TEM (HRTEM) can further show clear lattice fringes, indicating excellent crystallinity and specific crystallographic planes. nih.gov If this compound nanoparticles were to be synthesized, TEM would allow for the precise measurement of their dimensions, observation of their internal crystalline order, and identification of any defects or variations in their internal structure.
Table 2: General TEM Characterization Capabilities for Nanomaterials
| Feature to Characterize | TEM Capability | Typical Observations for Nanoparticles/Internal Structures |
| Nanoparticle Size | High-resolution imaging nih.gov | Precise diameter/dimensions, size distribution nih.govrsc.org |
| Internal Structure | Electron beam transmission researchgate.net | Crystal lattice, defects, dislocations, phase boundaries nih.govtohoku.ac.jp |
| Morphology | Direct visualization northwestern.edursc.org | Particle shape (e.g., spherical, cubic, dendritic), faceting northwestern.edumdpi.comrsc.org |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is a powerful analytical technique used for elemental analysis and chemical characterization of materials. mdpi.comscielo.brbruker.com It determines the elemental composition by detecting and measuring the energy of characteristic X-rays emitted from a sample when bombarded with an electron beam. mdpi.comscielo.br EDS provides both qualitative identification of elements present and quantitative analysis of their concentrations, as well as elemental mapping to visualize their spatial distribution. scielo.brgoogle.comcarleton.edujeol.combruker.com
For this compound (Sr(CH3COO)2), EDS analysis would confirm the presence and distribution of its constituent elements: Strontium (Sr), Carbon (C), and Oxygen (O). While direct EDS spectra for pure this compound are not widely detailed in the provided search results, studies involving strontium-modified surfaces or strontium-containing compounds frequently employ EDS to confirm the incorporation and distribution of strontium from precursors like this compound. For instance, EDS analysis of dentin surfaces treated with SrAc-collagen showed an increase in strontium content and its penetration into dentinal tubules, with compositional maps revealing the distribution of Sr, Ca, and P. scispace.com Similarly, in strontium-modified titanium surfaces, EDS has been used to confirm the incorporation of strontium ions onto the surface. researchgate.nettue.nlnih.govplos.org EDS is highly valuable for identifying impurities, understanding phase distributions, and analyzing complex multi-component systems, making it essential for verifying the purity and elemental homogeneity of this compound if it were synthesized or processed into specific forms. scielo.br
Table 3: General EDS Characterization Capabilities for Elemental Analysis
| Feature to Characterize | EDS Capability | Typical Findings for this compound (Theoretical) |
| Elemental Composition | Qualitative and quantitative analysis mdpi.comscielo.br | Confirmation of Strontium (Sr), Carbon (C), Oxygen (O) scispace.com |
| Elemental Mapping | Spatial distribution visualization scielo.brcarleton.edujeol.com | Homogeneous distribution of Sr, C, O throughout the sample scispace.comtue.nl |
| Purity Assessment | Detection of impurities scielo.br | Identification of any unintended elemental contaminants |
Applications in Advanced Materials Science and Engineering
Functional Ceramic and Thin Film Development
Strontium acetate (B1210297) is widely employed in the fabrication of functional ceramics and thin films due to its effectiveness as a strontium source in various synthesis routes.
Strontium acetate is a key precursor in the synthesis of perovskite materials, such as strontium titanate (SrTiO₃) and barium strontium titanate (BaₓSr₁₋ₓTiO₃). These materials are highly valued for their diverse electrical, optical, and magnetic properties, which can be tailored by compositional variations and processing conditions. orientjchem.orgpwr.wroc.plpwr.edu.pl
For instance, strontium titanate (SrTiO₃) can be synthesized using this compound and titanium (IV) isopropoxide as precursors through sol-gel processing or hydrothermal-electrochemical methods. researchgate.netorientjchem.orgresearchgate.netsigmaaldrich.comrsc.orgscientificlabs.co.uk Similarly, barium strontium titanate (BST) powders and thin films are prepared by dissolving barium acetate and this compound in acetic acid, followed by the addition of titanium (IV) isopropoxide. pwr.edu.plresearchgate.netchalcogen.roaaru.edu.jometu.edu.trresearchgate.netaaru.edu.jo This approach allows for the creation of nanocrystalline BST powders and thin films with controlled stoichiometry. pwr.edu.plresearchgate.netchalcogen.roaaru.edu.joresearchgate.net this compound has also been used in the synthesis of strontium cerate (SrCeO₃) nanoparticles, which exhibit pure perovskite structures. google.com
Strontium titanate (SrTiO₃) is known for its high dielectric constant, which can be as high as ~10⁴ at low temperatures, making it a quantum paraelectric material. wikipedia.org Synthetic strontium titanate exhibits a large dielectric constant (300) at room temperature and low electric fields. wikipedia.org this compound is instrumental in producing SrTiO₃ ceramics and thin films that possess these high dielectric properties. researchgate.netsigmaaldrich.comscientificlabs.co.ukwikipedia.org
Barium strontium titanate (BST) is another complex perovskite oxide with a high dielectric constant and ferroelectric properties, making it suitable for applications in capacitors and tunable filters. chalcogen.roaaru.edu.joattelements.com The dielectric constant of BST samples has been observed to increase with increasing sintering temperature and decrease with increasing frequency. chalcogen.roaaru.edu.jometu.edu.tr
The use of this compound in solution-based synthesis techniques facilitates the growth of dense, single-phase films and allows for control over their microstructure. For example, in the hydrothermal-electrochemical preparation of SrTiO₃ thin films, synthesis parameters such as temperature (120°-200°C) and flow rate (1-40 mL/min) enable the fabrication of single-phase films with grain sizes ranging from 80-340 nm by controlling nucleation and growth rates. researchgate.net Similarly, sol-gel methods using this compound as a precursor can yield phase-pure strontium titanate powders with low impurity content that are highly sinter-active above 1000°C. rsc.org
For BST thin films, precise microscopic control of stoichiometry is crucial for obtaining uniform single-phase films, which can be achieved through chemical solution deposition techniques utilizing this compound. metu.edu.tr The annealing temperature significantly affects the structure, porosity, and dielectric properties of these films, with tetragonal perovskite phases and high dielectric constants observed at optimal annealing temperatures. aaru.edu.jo
Luminescent Materials and Phosphor Hosts
While the direct use of this compound as a luminescent material or phosphor host is not explicitly detailed in the provided search results, strontium-containing compounds are known for their luminescent properties. Strontium atoms can substitute into perovskite structures, such as lanthanide aluminates, leading to strong photoluminescence. pwr.wroc.pl this compound, as a strontium precursor, can be used to introduce strontium into such host matrices for the development of new luminescent materials.
Nanocomposite Synthesis (e.g., Strontium Oxide-Zinc Oxide Nanocomposites)
This compound is utilized in the synthesis of nanocomposites, particularly strontium oxide-zinc oxide (SrO-ZnO) nanocomposites. These nanocomposites exhibit enhanced photocatalytic activity due to heterojunction formation. researchgate.netresearchgate.net
The synthesis typically involves the co-precipitation method, where this compound hemihydrate and zinc acetate dihydrate solutions are gradually mixed. researchgate.net Subsequent annealing at temperatures such as 800°C leads to the formation of SrO-ZnO interfaces. researchgate.net Research findings indicate that incorporating zinc oxide precursors can decrease the grain size of strontium oxide and enhance the sunlight absorption of the nanocomposites. researchgate.netresearchgate.net For example, the grain size of SrO decreased from 49.3 nm to 27.6 nm upon the incorporation of 1 M of ZnO precursor. researchgate.netresearchgate.net
Table 1: Effect of ZnO Precursor Concentration on SrO Grain Size in SrO-ZnO Nanocomposites researchgate.netresearchgate.net
| ZnO Precursor Concentration (M) | SrO Grain Size (nm) |
| 0 (Neat SrO) | 49.3 |
| 1 | 27.6 |
Catalysis and Catalytic Materials Science
This compound is recognized as an excellent precursor for the production of catalysts and nanoscale materials americanelements.comamericanelements.comsamaterials.com. It functions as a source for delivering Sr(II) ions into catalytic systems. For instance, it has been utilized in the preparation of nickel on strontium-doped calcium aluminate catalysts, which are relevant for reforming processes google.com. The compound also plays a role in the sol-gel synthesis of strontium titanate (SrTiO₃-δ), where it acts as a key metal precursor orientjchem.org. Beyond its use in titanate synthesis, this compound has been employed in the creation of strontium and barium titanate nanocrystals northwestern.edu.
Research has demonstrated the efficacy of strontium-doped catalysts in enhancing catalytic activity. For example, 5%Sr-30%Cu/SiO₂ catalysts, synthesized using a modified precipitation-gel method, exhibited superior and consistent results in the hydrogenation of methyl acetate to ethanol (B145695) mdpi.com. The incorporation of strontium was found to improve the intrinsic stability of the catalyst by establishing an optimal ratio of Cu⁺/(Cu⁰ + Cu⁺) mdpi.com.
Design and Characterization of this compound-Derived Catalytic Systems
The design and characterization of catalytic systems derived from this compound involve a suite of advanced analytical techniques to understand their structural and functional properties. For strontium-doped Cu/SiO₂ catalysts, comprehensive characterization has been performed using techniques such as X-ray diffraction (XRD), Raman spectroscopy, N₂ adsorption/desorption, N₂O titration, Fourier Transform Infrared (FTIR) spectroscopy, H₂ temperature-programmed desorption (TPD), H₂ temperature-programmed reduction (TPR), and X-ray Photoelectron Spectroscopy (XPS) mdpi.com. These analyses revealed that the addition of strontium enhanced hydrogen activation by influencing the electronic structure of the metal components and their mobility on the support material, as well as increasing the concentration of active hydrogen species on the catalyst surface mdpi.com.
In the context of Mg–Al mixed oxide catalysts, the strontium content significantly influences the textural and chemical properties of the catalysts. Studies have shown that increasing the amount of strontium leads to a notable decrease in the catalyst's surface area and porosity. This modification also impacts the acidic site properties, which in turn affects the product distribution during catalytic reactions of ethanol nih.gov. For the sol-gel synthesis of strontium titanates, the powders obtained after drying and crushing were subjected to calcination at various temperatures, ranging from 600°C to 1250°C, to achieve mono-phase powders. The percentage of the desired SrTiO₃-δ phase was observed to increase with a rise in calcination temperature, reaching its highest value at 1250°C orientjchem.org.
Biomineralization Research and Bioactive Material Design (Mechanistic Studies)
Incorporation into Hydroxyapatite (B223615) Structures and Biocompatible Coatings
Strontium plays a significant role in biomineralization research, particularly in the modification of hydroxyapatite (HA) structures and the development of biocompatible coatings. Strontium ions can effectively replace calcium (Ca) lattice sites within HA, leading to the formation of a continuous solid-solution known as strontium-substituted hydroxyapatite (Sr,x-HA). This substitution has been shown to improve both the mechanical properties and biological performance of the material researchgate.netplos.org.
Innovative methods like sono-electrodeposition have been successfully employed to create strontium-substituted carbonated calcium-deficient hydroxyapatite (CDA) coatings on activated carbon fiber cloth (ACC). This technique allows for quantitative control of strontium content, up to at least 10 atomic percent, without altering the textural or structural properties of the carbonated CDA nih.gov. Strontium-doped hydroxyapatite coatings are widely investigated for their potential to enhance the osseointegration of implants plos.orgmdpi.com. Furthermore, chemical treatments involving this compound solution have been used to modify titanium surfaces, resulting in the incorporation of strontium ions. This process yields a mesh-like surface structure with increased porosity and enhanced hydrophilicity, which are beneficial for biological applications mdpi.comnih.gov. In another approach, bioactive hybrid composite strontium phosphate (B84403) (SrP)-based coatings (CASrP) were successfully produced through a modified biomimetic method, where Sr²⁺ ions were specifically utilized instead of Ca²⁺ in a simulated body fluid environment mdpi.com.
Investigation of this compound's Influence on In Vitro Cell Adhesion, Proliferation, and Mineralization Processes
The influence of this compound and strontium ions on in vitro cellular processes, including cell adhesion, proliferation, and mineralization, has been extensively studied. Strontium-modified titanium surfaces, prepared using this compound, have been shown to promote the adhesion, spreading, and growth of osteoblasts in vitro plos.orgnih.gov. Similarly, the incorporation of strontium into carbonated calcium-deficient hydroxyapatite (CDA) coatings demonstrated a positive and dose-dependent effect on osteoblast activity and proliferation nih.gov.
Studies on human preadipocytes (hADSCs) have indicated that Sr²⁺ ions can promote both proliferation and osteoblastic differentiation, with proliferative effects observed at a concentration of 100 μM Sr²⁺ nih.gov. In the context of TiO₂ porous layers, lower concentrations of incorporated strontium were found to improve the mineralization process of human osteoblast-like cells. Conversely, higher strontium concentrations, while inducing collagen secretion, appeared to compromise mineralization, possibly due to a delayed mineralization process or the precipitation of deficient hydroxyapatite uminho.pt. Generally, strontium is known to promote cell proliferation and osteogenic differentiation in mesenchymal stem cells and osteoblasts researchgate.net. The incorporation of strontium phosphate (SrP) into cellulose (B213188) acetate (CA) matrices significantly improved the biocompatibility of the polymeric material for both fibroblasts and osteoblasts, leading to higher cell viability in SrP-incorporated samples mdpi.com. Additionally, strontium-doped phosphate coatings have been shown to significantly enhance both the biocompatibility and osteogenesis of selective-laser-melted titanium alloy frontiersin.org.
Development of Material Surfaces with Controlled Bioactivity
The strategic incorporation of strontium facilitates the development of material surfaces with precisely controlled bioactivity, crucial for biomedical applications. Strontium modification of titanium surfaces can significantly improve their in vitro bioactivity, with heat treatment at 700°C demonstrating superior bioactivity compared to lower temperatures plos.orgnih.gov. The enhanced permeability resulting from increased porosity in strontium phosphate-incorporated cellulose acetate membranes contributes to the effective delivery of Sr²⁺ metal ions, thereby promoting bone formation mdpi.com.
Furthermore, the controlled release of Sr²⁺ ions from strontium-doped mesoporous bioactive glass (Sr-MBG) scaffolds is instrumental in facilitating local bone formation and simultaneously inhibiting bone resorption mdpi.com. These scaffolds have also been observed to enhance alkaline phosphatase (ALP) activity and stimulate osteogenic gene expression in periodontal ligament cells (PDLCs) mdpi.com. Strontium-doped bioactive glasses and calcium phosphates are actively being investigated as promising materials to stimulate bone formation and inhibit bone resorption, highlighting their potential in regenerative medicine researchgate.net.
Mechanisms of Surface Layer Formation on Dental Substrates
This compound plays a significant role in dental applications, primarily in the formation of surface layers on dental substrates to address issues such as dentin hypersensitivity. The mechanism involves the formation of salt precipitates on the exposed dentin surface and within the dentinal tubules. This precipitation effectively reduces or blocks the fluid flow within the tubules, thereby alleviating hypersensitivity. dentalcare.com
Strontium ions (Sr²⁺) exhibit a strong affinity for calcified tissues, particularly dentin, due to their chemical similarity to calcium (Ca²⁺) and their ability to substitute calcium in the hydroxyapatite crystal lattice, forming strontium-apatite mineral. nih.govescholarship.orgnih.gov Studies have shown that strontium can occlude dentinal tubules by forming a thick layer, potentially reaching up to 20 µm into the tubules. nih.gov While initial strontium-containing layers might be water-soluble, combining this compound with abrasives, such as silica (B1680970) in dentifrices, can lead to the formation of more stable, acid-resistant dentinal plugs. nih.govhaleonhealthpartner.comresearchgate.net This robust protective layer is capable of resisting erosive dietary intake. nih.govhaleonhealthpartner.com Beyond direct occlusion, strontium can also induce the precipitation of organic compounds within the dental matrix and activate odontoblasts, contributing to the formation of a blocking layer. nih.gov Although calcium is preferentially incorporated into the apatitic lattice, strontium can still integrate into the carbonated hydroxyapatite crystal lattice, and surface strontium complexes can form during hydroxyapatite dissolution. karger.com
Studies on Antimicrobial Properties in Biomaterial Contexts
Strontium compounds, including this compound, have demonstrated varying degrees of antimicrobial efficacy against different bacterial strains, making them suitable for enhancing the antimicrobial properties of biomaterials. nih.gov The proposed mechanisms for strontium's antibacterial action include interference with bacterial membrane stability, cellular proteins, and enzymes, along with the generation of reactive oxygen species that can cause significant cell damage. nih.govmdpi.com Additionally, strontium may facilitate the entry of fluoride (B91410) by disrupting microbial cell membranes, thereby amplifying its antibacterial effect. nih.gov As a divalent cation, strontium can also modify the composition and structure of dental biofilms through interactions with exopolysaccharides (EPS). nih.gov
Research has shown that this compound-containing toothpaste exhibits antibacterial activity against Streptococcus mutans, a primary contributor to dental caries. myskinrecipes.com In in vitro studies, this compound has demonstrated a minimum inhibitory concentration (MIC) of 5 mg/mL against Aggregatibacter actinomycetemcomitans in a mono-culture setup relevant to dental applications. mdpi.com Furthermore, combining this compound with silver nitrate (B79036) has yielded a synergistic antibacterial effect against multispecies biofilms, including Staphylococcus aureus and Escherichia coli, and has shown potential in inhibiting Porphyromonas gingivalis. mdpi.comresearchgate.netacs.org Strontium-substituted bioglass has also exhibited increased antimicrobial activity with higher strontium substitution levels. nih.gov Strontium-functionalized titanium surfaces, particularly when combined with other metal ions like silver, zinc, and fluorine, have shown relevant antimicrobial potential. mdpi.comdiva-portal.org
Nuclear Sector Applications as Precursor Material
This compound finds application in the nuclear sector primarily as a precursor material. noahchemicals.com Its stability and chemical properties make it a suitable starting compound for the synthesis of various strontium-containing materials. noahchemicals.comsamaterials.com
Synthesis and Research of Strontium-90 Precursors
This compound serves as a key precursor in the synthesis and research of Strontium-90 (⁹⁰Sr), a beta-emitting radioisotope. noahchemicals.com ⁹⁰Sr is a significant radionuclide generated through nuclear fission and is present in the environment due to atmospheric nuclear tests and operations of nuclear facilities. irpa.net In the production of ⁹⁰Sr, neutrons are activated to convert this compound into the desired radioisotope. noahchemicals.com
Analytical methods for determining ⁹⁰Sr in environmental samples often involve the separation of strontium from other elements. These techniques include coprecipitation, ion exchange, solvent extraction, and extraction chromatography. irpa.netnemi.gov Traditional approaches involve precipitating alkaline-earth elements, followed by the elimination of calcium and the separation of barium and radium, and finally, the removal of yttrium-90 (B1217062) (⁹⁰Y), the daughter product of ⁹⁰Sr. irpa.net More recently, extraction methods utilizing crown ethers have become a preferred approach for efficient strontium separation. irpa.netmednexus.org Beyond ⁹⁰Sr, this compound is also used as a precursor for other strontium-doped materials, such as strontium titanate (SrTiO₃), which can be synthesized via sol-gel processing or hydrothermal synthesis. sigmaaldrich.comresearchgate.net Research also explores the synthesis of anhydrous acetate salts, including this compound, within dialkylimidazolium acetate ionic liquids. This is particularly relevant for components of nuclear fuel recycling, where strontium is a common constituent of nuclear fuel waste. researchgate.net
Environmental Chemistry and Advanced Analytical Methods
Environmental Fate and Transformation Research
When introduced into the environment, strontium acetate (B1210297) (Sr(C₂H₃O₂)₂) undergoes rapid dissociation in aqueous solutions, such as soil pore water or surface water, into its constituent ions: the strontium cation (Sr²⁺) and two acetate anions (CH₃COO⁻). The subsequent environmental fate and transformation of the compound are dictated by the independent biogeochemical pathways of these two ions.
Fate of the Strontium Cation (Sr²⁺):
The strontium cation is a naturally occurring alkaline earth metal and is environmentally persistent, meaning it does not break down further. Its fate is governed by various physical, geochemical, and biological processes that influence its transport and distribution.
Mobility in Soil and Water: The Sr²⁺ ion is chemically similar to the calcium ion (Ca²⁺) and exhibits comparable behavior in environmental systems. It is generally mobile in soil and water. Its movement through soil is influenced by factors such as soil type, pH, organic matter content, and the presence of other cations. Cation exchange processes in soil minerals and organic matter can temporarily retain Sr²⁺, but it remains bioavailable.
Interaction with Sediments: In aquatic environments, Sr²⁺ can be adsorbed onto suspended particulate matter and bottom sediments. The extent of this interaction depends on the mineralogy of the sediments and the water chemistry.
Biological Uptake: Due to its similarity to calcium, strontium can be taken up by plants and other organisms from the soil and water. chemicalbook.comnih.gov Once absorbed, it can be incorporated into biological tissues, particularly bone in vertebrates, entering the food chain. chemicalbook.com
Transformation of the Acetate Anion (CH₃COO⁻):
Unlike the strontium ion, the acetate anion is not persistent in the environment. It serves as a readily available carbon source for a wide variety of microorganisms and is rapidly biodegraded under both aerobic and anaerobic conditions.
Aerobic and Anaerobic Biodegradation: In the presence of oxygen, microorganisms metabolize acetate, ultimately converting it to carbon dioxide and water. nih.gov Under anaerobic conditions, such as in waterlogged soils or sediments, acetate is a key intermediate in the degradation of organic matter. nih.govoup.com It can be consumed by different groups of anaerobic bacteria, including sulfate-reducing bacteria and methanogenic archaea, which convert it into methane (B114726) and carbon dioxide. nih.govnih.gov
Factors Influencing Degradation: The rate of acetate biodegradation is influenced by environmental parameters such as temperature, pH, and the availability of nutrients and electron acceptors (like oxygen or nitrate). nih.govnih.gov Studies have shown that acetate turnover in soils is coupled to processes like oxygen-dependent respiration and denitrification. nih.gov
Development of Advanced Spectroscopic and Chromatographic Techniques for Strontium Acetate Detection in Environmental Matrices
Direct detection of the intact this compound molecule in environmental samples is generally not feasible due to its rapid dissociation in water. Therefore, analytical methods focus on the quantification of the total strontium concentration (as Sr²⁺). The chemical similarity of strontium to other alkaline earth elements, particularly calcium, which is often present at much higher concentrations, presents a significant analytical challenge. Consequently, advanced analytical workflows often combine highly selective chromatographic separation with sensitive spectroscopic detection.
Advanced Spectroscopic Techniques:
Spectroscopic methods are the primary tools for quantifying strontium in environmental samples. The choice of technique depends on the required sensitivity, sample matrix, and potential interferences.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is one of the most sensitive techniques for elemental analysis, capable of detecting strontium at parts-per-billion (ppb) to parts-per-trillion (ppt) levels. utah.edu The method involves introducing a liquid sample into a high-temperature argon plasma, which ionizes the strontium atoms. These ions are then separated based on their mass-to-charge ratio and detected.
Research Findings: The main challenge for strontium analysis by ICP-MS is isobaric interference from elements with isotopes of the same mass (e.g., ⁹⁰Zr on ⁹⁰Sr) and polyatomic interferences. rsc.orgresearchgate.net Modern ICP-MS instruments, such as triple quadrupole ICP-MS (ICP-MS/MS or ICP-QQQ), utilize reaction cell technology to remove these interferences. rsc.orgresearchgate.netjst.go.jp By introducing a reaction gas (e.g., oxygen), interfering ions can be chemically altered or selectively filtered, allowing for highly accurate and sensitive strontium measurements even in complex matrices like soil digests. rsc.orgresearchgate.net This technique has proven powerful for the analysis of both stable and radioactive strontium isotopes in environmental samples. nih.govyoutube.com
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is another robust plasma-based technique. It measures the characteristic wavelengths of light emitted by strontium atoms when they are excited in the argon plasma. While generally less sensitive than ICP-MS, ICP-OES is highly effective for samples with higher strontium concentrations (low parts-per-million range) and is often more tolerant of complex sample matrices, such as high-salinity geothermal water. nih.govsciopen.com
Research Findings: Research has focused on optimizing instrumental parameters and using techniques like matrix-matching of calibration standards to overcome interferences from high concentrations of dissolved solids. sciopen.com Studies have demonstrated the reliability of ICP-OES for quantifying strontium in various water samples, achieving low detection limits and high precision. nih.govsciopen.com
Atomic Absorption Spectroscopy (AAS): AAS is a well-established and cost-effective technique for elemental analysis. sfasu.edu It measures the absorption of light by ground-state strontium atoms in a flame or graphite (B72142) furnace.
Research Findings: A primary challenge in AAS is chemical and ionization interference from other elements in the sample. For instance, aluminum, phosphate (B84403), and silica (B1680970) can interfere with strontium atomization. nemi.gov Research has shown that these interferences can be effectively managed by adding releasing agents or ionization suppressors, such as lanthanum chloride and potassium chloride, to both samples and standards. nemi.gov The standard addition method is often employed for complex matrices like seawater to compensate for matrix effects. acs.org
Interactive Data Table: Comparison of Spectroscopic Techniques for Strontium Detection
| Technique | Typical Detection Limit Range | Key Strengths | Common Interferences Handled | Reference |
|---|---|---|---|---|
| ICP-MS | ng/L to sub-ng/L (ppt) | Highest sensitivity, Isotopic analysis capability | Isobaric (e.g., ⁹⁰Zr) and polyatomic interferences (via collision/reaction cells) | utah.edursc.orgresearchgate.net |
| ICP-OES | µg/L to mg/L (ppb to ppm) | Robust, High matrix tolerance, Good for higher concentrations | Spectral overlaps, Matrix effects (managed by wavelength selection and matrix matching) | nih.govsciopen.com |
| AAS | µg/L to mg/L (ppb to ppm) | Cost-effective, High specificity | Chemical (e.g., phosphate, silicate) and ionization interferences (managed by releasing agents/suppressors) | nemi.govacs.org |
Chromatographic Separation Techniques:
To ensure accurate spectroscopic analysis, strontium often needs to be chemically separated from the bulk sample matrix and interfering elements.
Extraction and Ion Chromatography: These techniques are crucial for pre-concentrating strontium and removing interfering ions like calcium, barium, rubidium, and zirconium. jgeosci.org This is particularly important for high-precision isotopic analysis or when analyzing samples with very low strontium concentrations.
Research Findings: Significant developments have been made in using selective chromatographic resins. For example, "Sr-Spec" resin, which contains a crown ether, shows high selectivity for binding strontium ions from nitric acid solutions, allowing for its effective separation from large amounts of calcium. jgeosci.orgjrpr.org Detailed elution procedures have been developed where interfering ions are washed away with specific acid concentrations, after which the purified strontium is eluted for analysis. jgeosci.orgua.edu Ion chromatography has also been developed into semi-automated methods for separating strontium (or its decay products like yttrium-90 (B1217062) for radiometric analysis) from water and other environmental samples. nih.gov
Interactive Data Table: Chromatographic Resins for Strontium Separation
| Resin Type | Separation Principle | Key Application | Elements Separated From Strontium | Reference |
|---|---|---|---|---|
| Sr-Spec Resin (Crown Ether) | Selective complexation of Sr²⁺ in nitric acid media | High-purity Sr separation for ICP-MS or TIMS analysis | Calcium, Barium, Potassium, Lead | jgeosci.orgjrpr.org |
| Cation Exchange Resin (e.g., AG50W-X8) | Differential affinity of cations for the resin | Pre-separation of Sr and Rare Earth Elements from major matrix elements | Major elements (e.g., Na, K, Mg), Barium | jgeosci.org |
| Iminodiacetate Chelating Resin | Chelation of various metal ions at controlled pH | Separation of Yttrium-90 (from Sr-90 decay) for radiometric analysis | Transition metals, Lanthanides, Actinides | nih.gov |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
While direct, isolated DFT studies focusing solely on the electronic structure and bonding of strontium acetate (B1210297) are not extensively documented, its role as a precursor in the synthesis of other strontium-containing compounds has led to DFT investigations where strontium acetate's properties are implicitly or explicitly considered. For instance, in the formation of strontium carbonate (SrCO₃) from this compound, DFT calculations have been employed to analyze the electron density and polarization effects on the Sr(OH)₂ surface, which is an intermediate in the reaction pathway. These calculations can reveal how the presence of other molecules, such as glycerol (B35011), can induce polarization and enhance electrostatic attraction, facilitating the formation of SrCO₃. nsf.gov
Furthermore, this compound serves as a starting material for the synthesis of complex strontium-containing materials like SrCoO-CoO₂ nanotubes. In such studies, DFT has been instrumental in elucidating the electronic and magnetic properties of the resulting nanotubes, with theoretical simulations showing excellent agreement with experimental structural data. csic.es The insights gained from such studies, although focused on the product, indirectly highlight the electronic characteristics of strontium and its bonding preferences.
More broadly, DFT has been used to study the bonding patterns and electronic properties of other strontium compounds, such as methylammonium (B1206745) strontium iodide (CH₃NH₃SrI₃) perovskite. These studies have revealed a higher degree of ionic interaction in the metal-halogen bond in strontium perovskites compared to their lead counterparts, attributed to strontium's lower electronegativity and the absence of d-orbitals in the valence shell of Sr²⁺. acs.org This general characteristic of strontium's ionic bonding can be extrapolated to understand the nature of the Sr-O bonds within this compound, suggesting a predominantly ionic interaction between the Sr²⁺ cation and the acetate anions.
DFT calculations are also capable of predicting bond distances and angles in acetate-containing complexes, providing a theoretical basis for understanding the geometric arrangement and stability of the acetate ligand when coordinated to metal centers. researchgate.net
Molecular Dynamics (MD) Simulations of Solution Behavior and Crystallization Phenomena
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, interactions in solution, and processes like crystallization. For this compound, MD simulations can illuminate its solvation characteristics, ion-pairing tendencies, and the mechanisms governing its precipitation and crystal growth.
While specific MD simulations focusing solely on the solution behavior and crystallization of this compound are not widely detailed in the provided search results, MD has been extensively applied to study the interactions of strontium ions in aqueous environments and their role in crystallization processes of other strontium-containing compounds. For example, MD simulations have been employed to investigate the adsorption of doxorubicin (B1662922) on strontium-substituted hydroxyapatite (B223615) (Sr-HAp) hollow microspheres. These simulations revealed that the binding between doxorubicin and Sr-HAp primarily occurs through electrostatic interactions between the Sr²⁺ (and Ca²⁺) ions on the Sr-HAp surfaces and the carbonyl-oxygen or hydroxyl-oxygen atoms of the doxorubicin molecule. researchgate.net This demonstrates MD's capability to model the electrostatic interactions of strontium ions in solution with various surfaces.
Furthermore, MD simulations have been utilized to understand the structural changes and coordination environments of strontium ions during processes like the removal of strontium from aqueous solutions, where strontium ions associate with calcium carbonate polymorphs. MD-generated atomic structures and partial pair distribution functions have provided insights into the local environment of strontium and oxygen atoms during such transformations. researchgate.net
The general principles of MD simulations, as applied to aqueous ion solutions, involve modeling the hydration shells of ions, their diffusion, and the formation of ion pairs. Such simulations can provide a molecular-level understanding of how this compound dissociates in water, how the Sr²⁺ and acetate ions interact with solvent molecules, and how these interactions influence the formation of crystal nuclei and subsequent growth. rsc.org The ability of MD to account for electronic polarization, as seen in studies of divalent cation binding to acetate, is crucial for accurately describing these interactions. rsc.org
Computational Modeling of Thermal Decomposition Mechanisms and Reaction Pathways
Computational modeling, particularly using methods like DFT, is invaluable for elucidating the complex reaction pathways and mechanisms involved in the thermal decomposition of chemical compounds. For this compound, these models can predict intermediate species, transition states, and activation energies, providing a detailed understanding of its decomposition process.
Experimental studies on the thermal decomposition of this compound hemihydrate (Sr(CH₃COO)₂·0.5H₂O) have revealed a two-step decomposition process under non-oxidative conditions. The initial step involves dehydration, followed by the decomposition of anhydrous this compound into strontium carbonate (SrCO₃). akjournals.com, researchgate.net During this process, evolved gaseous products include water, acetone (B3395972), and carbon dioxide. akjournals.com, researchgate.net
Thermal Decomposition of this compound Hemihydrate
| Step | Temperature Range (°C) | Main Process | Evolved Products | Apparent Activation Energy (kJ/mol) |
| 1 | Ambient to ~230 | Dehydration | Water | ~210.6 ± 2.9 (for α > 0.5) akjournals.com |
| 2 | ~270 to 600 | Decomposition of Anhydrous Sr(CH₃COO)₂ to SrCO₃ | Acetone, Carbon Dioxide | ~210.6 ± 2.9 (for α > 0.5) akjournals.com |
Note: The activation energy values are approximate and depend on the conversion range (α) and method used. akjournals.com
Computational modeling, specifically DFT, can be applied to investigate these experimentally observed decomposition steps at an atomic level. For instance, DFT can be used to:
Identify Transition States: Pinpoint the high-energy intermediate structures that molecules pass through during a reaction, such as the breaking of C-C or C-O bonds in the acetate anion or the formation of new bonds leading to SrCO₃.
Calculate Activation Energies: Determine the energy barriers for each elementary step in the decomposition pathway, which can then be compared with experimentally derived activation energies. akjournals.com
Elucidate Reaction Mechanisms: Propose detailed atomic-level mechanisms for the release of water, acetone, and carbon dioxide, including the roles of the strontium cation in facilitating these reactions.
Study Intermediate Species: Characterize the stability and electronic structure of any transient intermediates formed during the decomposition, such as strontium oxyacetate, which has been suggested in related studies. researchgate.net
An example of computational modeling applied to a reaction involving this compound is the proposed reaction pathway for strontium carbonate formation, where DFT calculations were used to understand the interaction of CO₂ with the Sr(OH)₂ surface and the role of glycerol in inducing polarization effects that facilitate SrCO₃ formation. nsf.gov This demonstrates the utility of computational methods in unraveling the intricate steps of reactions where this compound acts as a precursor or reactant.
By employing computational quantum mechanical molecular modeling, researchers can gain a deeper understanding of the kinetics and thermodynamics of this compound's thermal decomposition, providing insights that are difficult to obtain through experimental methods alone.
Future Research Directions and Emerging Applications
Integration of Strontium Acetate (B1210297) in Multifunctional Materials
The integration of strontium acetate into multifunctional materials represents a significant area of research, particularly in the biomedical and electronic sectors. Its ability to impart beneficial properties makes it a valuable component in advanced material design.
Dental and Biomedical Applications: this compound is being explored for its role in enhancing tissue integration and providing antibacterial effects, especially in the context of dental implants. Studies have investigated the synergistic antibacterial effect when this compound is combined with silver nitrate (B79036) in oral multispecies biofilms, demonstrating increased bacterial death and decreased biofilm volume in 3D coculture models. fishersci.befishersci.nocharchem.orgwikipedia.orguni.lu Furthermore, strontium (Sr²⁺) has osteopromotive and antibacterial effects, making it a potential agent for treating degenerative bone diseases. fishersci.ptfishersci.ca It can be incorporated into biomimetic coatings for bone regeneration, where Sr²⁺ ions can substitute Ca²⁺ ions in calcium phosphate (B84403) structures like hydroxyapatite (B223615), promoting bone formation and inhibiting bone resorption. fishersci.ptfishersci.cafishersci.ca
Hybrid Composites: this compound is instrumental in developing novel hybrid materials. For instance, cellulose (B213188) acetate (CA)/strontium phosphate (SrP) hybrid coatings have been proposed for bone healing. These composites, synthesized via modified biomimetic methods, show improved biocompatibility for fibroblast and osteoblast cells, with cell viability significantly higher than that of pure cellulose acetate. fishersci.ptfishersci.ca The incorporation of SrP into oxidized bacterial cellulose (OBC) membranes, confirmed by infrared spectroscopy, indicates potential for bone tissue engineering. cenmed.com Strontium has also been incorporated into polydimethylsiloxane (B3030410) (PDMS)-TEOS hybrid systems to create bioactive materials with strontium release capabilities, suitable for inducing osteoblast activity and inhibiting osteoclast bone resorption. ereztech.comamericanelements.com
Electronic Components: Beyond biomedical uses, this compound finds application in the production of ferrites, which are crucial components in various electronic devices. wikipedia.orgfishersci.at
Table 1: Strontium Incorporation in Biomaterials
| Material System | Strontium Form/Source | Key Findings | Reference |
| Cellulose Acetate (CA)/Strontium Phosphate (SrP) Hybrid Coating | Strontium ions (Sr²⁺) | Improved biocompatibility (92-115% cell viability for fibroblasts and osteoblasts vs. 70-51% for pure CA), increased coating porosity, SrP crystal formation. | fishersci.pt |
| Oxidized Bacterial Cellulose (OBC) Membranes | Strontium apatite (SrAp) | Successful incorporation confirmed by FTIR, Sr content of 3359 ± 727 mg·g⁻¹ after 7 days, high cell viability for osteoblasts and fibroblasts. | cenmed.com |
| PDMS-TEOS Hybrid System | This compound | Potential bioactive material with controlled strontium release, capable of inducing osteoblast activity and inhibiting osteoclast bone resorption. | ereztech.comamericanelements.com |
Advancements in Sustainable Synthesis and Processing Methodologies
The drive towards more sustainable chemical processes is significantly influencing the synthesis and processing of this compound and its derivatives. Manufacturers are increasingly adopting eco-friendly practices to minimize environmental impact. wikipedia.org
Green Chemistry Approaches: A key focus in the production of this compound is the adoption of eco-friendly practices, including improvements in waste management and the development of greener production techniques. wikipedia.org
Sol-Gel Methodologies: The sol-gel method is a prominent example of a sustainable synthesis route. This technique allows for the preparation of strontium titanate (SrTiO₃) ceramics and other complex oxides at lower temperatures compared to conventional dry processes, offering an environmentally friendly alternative. americanelements.commacsenlab.com this compound and titanium(IV) isopropoxide are commonly used as precursors in this method to produce phase-pure strontium titanate powders. americanelements.commacsenlab.com This approach has also been applied to synthesize novel hybrid materials with calcium and strontium release capabilities, avoiding the use of toxic nitrate by-products. americanelements.com
Novel Processing Techniques: Spray drying is an energy-efficient method employed for the industrial-scale preparation of substantially anhydrous barium acetate and this compound hydrate (B1144303). This process allows for the quantitative recovery of the acetate in a finely powdered form from aqueous solutions. ereztech.com Additionally, a "green" one-step coating method has been developed for depositing strontium onto halloysite (B83129) nanotubes, which is effective in controlling bacterial growth and is cytocompatible. uni.lu
Novel Applications in Sensing and Energy Technologies
This compound's unique properties are paving the way for novel applications in advanced sensing and energy technologies.
Sensing Technologies: this compound is utilized in the fabrication of Barium Strontium Titanate (BST) films, which have shown promise as light sensors. These films, produced via chemical solution deposition using barium acetate, this compound, and titanium isopropoxide, exhibit sensitivity to visible light, with maximum absorbance observed at wavelengths such as 475 nm, 593 nm, and 702 nm. foodb.casigmaaldrich.com The energy gap of BST films, approximately 1.9 eV, indicates their semiconductor nature, and their photodiode characteristics suggest their utility in light detection. sigmaaldrich.com
Energy Storage Systems: this compound is recognized as a precursor for materials used in various energy storage applications, including capacitors and batteries. ereztech.comamericanelements.comcenmed.com Sol-gel processed strontium titanate (STO) films, derived from this compound hemihydrate and tetrabutyl titanate, have demonstrated excellent energy storage capabilities. For instance, STO films annealed at 650 °C achieved a large recoverable energy density of 55 J/cm³ and an outstanding energy efficiency of 94.7% at 6.5 MV/cm. fishersci.com Furthermore, this compound serves as a precursor for strontium-90, a radioisotope with applications as a heat source in radioisotope thermoelectric generators. nih.gov
Table 2: Energy Storage Performance of Sol-Gel Processed Strontium Titanate (STO) Films
| Annealing Temperature (°C) | Recoverable Energy Density (J/cm³) | Energy Efficiency (%) | Breakdown Strength (MV/cm) | Reference |
| 650 | 55 | 94.7 | 6.5 | fishersci.com |
Table 3: Light Sensing Properties of Barium Strontium Titanate (BST) Films
| Property | Value | Reference |
| Sensitive Wavelength Range | 475 nm to 750 nm (visible light) | sigmaaldrich.com |
| Maximum Absorbance Peaks | 475 nm, 593 nm, 702 nm | sigmaaldrich.com |
| Energy Gap | 1.9 eV (semiconductor) | sigmaaldrich.com |
| Sensitivity to Blue Light | 0.401 KΩ/lux (resistance decrease) | sigmaaldrich.com |
| Sensitivity to Green Light | 0.051 KΩ/lux (resistance decrease) | sigmaaldrich.com |
| Sensitivity to Red Light | 0.288 KΩ/lux (resistance decrease) | sigmaaldrich.com |
Development of In-Situ Characterization Techniques for Dynamic Processes
The advancement of in-situ characterization techniques is crucial for gaining a deeper understanding of the dynamic processes involving this compound and strontium-containing materials. These techniques allow for real-time monitoring of chemical reactions and structural changes. fishersci.ieereztech.com
Spectroscopic Techniques: In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) is employed to monitor intermediate and final products during photocatalytic reactions, providing insights into the transformation mechanisms of target pollutants. fishersci.ie Similarly, in-situ X-ray absorption spectroscopy (XAS) is used to determine the structure and composition of host oxide films and the local structure of impurity ions, such as strontium, during their incorporation into surface films. alfa-chemistry.comnih.gov These techniques are vital for understanding the coordination environment and aggregation state of exsolving metal ions and dynamic processes involving vacancies within materials. wikipedia.org
Thermal Analysis: Coupled thermal analysis techniques, such as thermogravimetric analysis (TG) combined with Fourier transform infrared spectroscopy (FTIR), are utilized for in-situ monitoring of the thermal decomposition of this compound hemihydrate. This allows for the identification of evolved products like water, acetone (B3395972), and carbon dioxide, and the study of decomposition kinetics under non-isothermal conditions. Such real-time analysis provides fundamental understanding necessary for improving material synthesis and performance. ereztech.com In-situ studies are also conducted to investigate phenomena like dentin tubule occlusion.
Q & A
Basic Question: What are the recommended protocols for safe handling and storage of strontium acetate in laboratory settings?
Methodological Answer:
this compound is classified as non-hazardous under EU Regulation (EC) No 1272/2008, with no mandatory hazard symbols or warnings . However, standard laboratory precautions apply:
- Handling: Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood or well-ventilated area. In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical advice .
- Storage: Keep in a tightly sealed container at room temperature, away from incompatible substances (e.g., strong acids or oxidizers). Moisture-sensitive formulations (e.g., hydrates) should be stored in desiccators .
- Waste Disposal: Follow local regulations for inorganic salts. Neutralize aqueous solutions before disposal to prevent environmental release .
Basic Question: How is this compound synthesized for use in nanomaterial fabrication?
Methodological Answer:
this compound is commonly prepared via a sol-gel method for applications like phosphor synthesis. A typical protocol involves:
Precursor Dissolution: Dissolve this compound hemihydrate (98% purity) in 2-methoxyethanol under vigorous stirring. For doped materials (e.g., Praseodymium), add nitrate salts (e.g., Pr(NO₃)₃·6H₂O) to the solution .
Gel Formation: Adjust pH to ~6–7 using acetic acid or ammonia to initiate hydrolysis and polycondensation.
Calcination: Heat the gel at 800–1000°C for 4–6 hours to form crystalline SrAl₄O₇:Pr nanophosphors .
Key Considerations: Purity of precursors and controlled calcination rates are critical to avoid phase impurities.
Advanced Question: What experimental designs are used to resolve contradictions in this compound’s efficacy for dentin hypersensitivity?
Methodological Answer:
Clinical studies report conflicting efficacy between this compound (8%) and arginine-based toothpastes (e.g., Pro-argin™). To address discrepancies:
- Comparative Trials: Use double-blind, randomized controlled trials (RCTs) with standardized stimuli (e.g., air blast, tactile probes) and validated pain scales (e.g., Visual Analog Scale, Schiff Cold Air Sensitivity Scale). For example, a 2021 RCT found 45.7% immediate pain reduction with Pro-argin™ vs. 37.6% with this compound .
- Mechanistic Studies: Combine scanning electron microscopy (SEM) to assess dentinal tubule occlusion with in vitro ion-release profiling. This compound’s fluoride compatibility may enhance long-term efficacy but requires pH stability testing .
- Meta-Analysis: Evaluate pooled data from independent studies using GRADE criteria. A 2018 meta-analysis noted low-quality evidence for this compound, urging larger sample sizes and longer follow-ups .
Advanced Question: How can researchers characterize the structural and optical properties of this compound-derived nanomaterials?
Methodological Answer:
For applications like phosphors or catalysts:
- XRD: Confirm crystallinity and phase purity (e.g., cubic vs. hexagonal structures) with Rietveld refinement.
- PL Spectroscopy: Measure photoluminescence emission peaks (e.g., SrAl₄O₇:Pr shows green emission at 520 nm under UV excitation) .
- Thermogravimetric Analysis (TGA): Determine thermal stability and decomposition steps (e.g., hydrate-to-anhydrate transitions at ~150°C) .
- SEM/TEM: Image particle morphology and size distribution (e.g., nanorods vs. spherical particles) .
Advanced Question: What are the unresolved toxicological research gaps for this compound in biomedical applications?
Methodological Answer:
While this compound is generally regarded as safe in dental products, long-term systemic effects require investigation:
- Biodistribution Studies: Use isotopic tracing (e.g., strontium-88) to monitor accumulation in bone and teeth, comparing it to calcium uptake kinetics .
- Genotoxicity Assays: Conduct Ames tests and micronucleus assays to rule out mutagenic potential at high doses.
- Environmental Impact: Assess biodegradation pathways and ecotoxicity in aquatic systems, particularly for industrial-scale applications .
Priority Research: Develop standardized protocols for evaluating strontium’s dual role as a therapeutic agent (e.g., osteoporosis) vs. potential toxin (e.g., Sr-90 analog concerns) .
Basic Question: How is this compound quantified in complex matrices like calcium acetate formulations?
Methodological Answer:
Use inductively coupled plasma mass spectrometry (ICP-MS) for trace analysis:
Sample Preparation: Dissolve 2.0 g of calcium acetate in 100 mL water. Dilute to 50 µg Sr/mL .
Calibration: Prepare standards using certified this compound solutions (2.45 mg/mL stock).
Detection: Operate ICP-MS in collision/reaction cell mode to mitigate interferences (e.g., Ar⁺ ions). Report limits of detection (LOD) < 0.1 ppb .
Advanced Question: What strategies optimize this compound’s role in hybrid materials for energy applications?
Methodological Answer:
In perovskite solar cells or fuel cells:
- Doping: Incorporate this compound into La₀.₆Sr₀.₄CoO₃ cathodes to enhance oxygen reduction kinetics.
- Interface Engineering: Use atomic layer deposition (ALD) to create SrTiO₃ interlayers, improving charge transport .
- Stability Testing: Expose materials to accelerated aging (85°C/85% RH) and monitor ionic conductivity degradation via electrochemical impedance spectroscopy (EIS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
